REACTION_CXSMILES
|
[C:1]([Li])(C)(C)C.[F:6][C:7]([F:23])([F:22])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:10][CH:9]=1.IC.O>CCCCC.O1CCCC1>[CH3:1][C:12]1[CH:13]=[C:8]([C:7]([F:22])([F:23])[F:6])[CH:9]=[CH:10][C:11]=1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 4 hours at −20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
tert-Butyl 2-methyl-4-trifluoromethylphenylcarbamate is prepared in the following manner
|
Type
|
TEMPERATURE
|
Details
|
cooled to about −70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours at a temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with twice 160 ml of ethyl acetate in total
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa)
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Type
|
WASH
|
Details
|
washed with the same solvent
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2 kPa)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |